molecular formula C15H13N3O3S B2718823 4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941961-77-9

4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2718823
CAS RN: 941961-77-9
M. Wt: 315.35
InChI Key: QGWFPZUYBXWIQY-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Anticancer Activity

A study focusing on the design, synthesis, and anticancer evaluation of N-substituted benzamides, including compounds structurally related to 4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrated that these derivatives exhibit moderate to excellent anticancer activities against multiple cancer cell lines. This suggests the potential utility of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Nematocidal Activity

Research on novel 1,2,4-oxadiazole derivatives, including a thiophene amide moiety, highlighted their effectiveness as nematocides. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Optoelectronic Applications

A comprehensive study on the photophysical and electrochemical properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives for optoelectronic applications was conducted. The compounds displayed promising fluorescence and electrochemical properties, suggesting their suitability for use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices (Thippeswamy et al., 2021).

Synthesis and Structural Analysis

Investigations into the crystal structure of related compounds provide insights into the molecular arrangement and interactions critical for their biological activities and physicochemical properties. For example, the crystal structure analysis of a thiophene-oxadiazole compound sheds light on its stabilization mechanisms through hydrogen bonding and π-π interactions, which could inform the design of related molecules with enhanced stability and activity (Sharma et al., 2016).

properties

IUPAC Name

4-ethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-20-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWFPZUYBXWIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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